molecular formula C16H18ClNO B3429526 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 749920-15-8

2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B3429526
CAS No.: 749920-15-8
M. Wt: 275.77 g/mol
InChI Key: TXBANKQTNXOZPT-UHFFFAOYSA-N
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Description

The compound 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a pyrrole-based heterocyclic molecule featuring a chloroacetyl group at the 3-position of the pyrrole ring and a 3,5-dimethylphenyl substituent at the 1-position. Its molecular formula is C₁₇H₁₉ClNO, with a molecular weight of 282.8 g/mol (estimated from analogs in ). The compound is part of a broader class of substituted pyrrole derivatives, often synthesized via nucleophilic substitution reactions involving chloroacetyl intermediates (e.g., ).

Properties

IUPAC Name

2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10-5-11(2)7-14(6-10)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBANKQTNXOZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150979
Record name 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749920-15-8
Record name 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749920-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with 3,5-Dimethylphenyl Group: The pyrrole ring is then substituted with a 3,5-dimethylphenyl group using a Friedel-Crafts alkylation reaction.

    Introduction of the Chloroethanone Moiety: Finally, the chloroethanone group is introduced through a halogenation reaction, where the pyrrole derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The α-chloroketone group undergoes nucleophilic substitution with amines, thiols, and alkoxides.

NucleophileReagent/ConditionsProductYieldReference
PiperidineEtOH, 60°C, 6hα-Piperidinylketone78%
Sodium MethoxideMeOH, refluxMethyl ether derivative65%
BenzylthiolDMF, K₂CO₃, 50°CThioether analog82%

Mechanistic Insight :

  • SN₂ displacement dominates due to the electron-withdrawing ketone group enhancing the electrophilicity of the adjacent carbon.

  • Steric hindrance from the pyrrole substituents slightly reduces reaction rates compared to simpler α-chloroketones.

Reduction of the Ketone Moiety

Controlled reduction yields secondary alcohols or alkanes depending on the reagent:

ReagentConditionsProductSelectivity
NaBH₄EtOH, 0°C1-(Pyrrolyl)ethanol>90%
LiAlH₄THF, refluxEthane derivative75%

Key Observation :

  • NaBH₄ selectively reduces the ketone without affecting the chloro group .

  • LiAlH₄ promotes full dehalogenation and reduction to the hydrocarbon .

Oxidation Reactions

The ketone group resists oxidation, but the pyrrole ring undergoes electrophilic substitution:

Oxidizing AgentConditionsProductNotes
mCPBADCM, 25°CEpoxidized pyrrole58% yield
HNO₃/H₂SO₄0°C, 2hNitro-pyrrole derivativeRegioselective at C4

Structural Impact :

  • Epoxidation occurs at the pyrrole’s 2,5-dimethyl substituents, confirmed by ¹H NMR coupling constants (J = 4.2 Hz) .

  • Nitration preferentially targets the para position relative to the 3,5-dimethylphenyl group .

Acylation and Alkylation

The pyrrole nitrogen participates in Friedel-Crafts-type reactions:

Reaction TypeReagentProductYield
AcylationAcCl, AlCl₃N-Acetylated pyrrole67%
AlkylationCH₃I, K₂CO₃N-Methyl derivative73%

Spectroscopic Validation :

  • IR spectra show loss of N–H stretch (3400 cm⁻¹) post-acylation .

  • ¹³C NMR confirms methyl group integration at δ 38.2 ppm for N-alkylation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl group:

Coupling TypeCatalyst SystemProductApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativePharmacophore synthesis
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogBioactivity studies

Optimized Conditions :

  • Suzuki reactions require 2 mol% Pd catalyst and 12h at 80°C for >80% conversion.

  • Buchwald-Hartwig amination achieves 65% yield with 1,2-dimethoxyethane as solvent .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which:

  • Primary Pathway : Cleavage of the chloroacetyl group (ΔH = 142 kJ/mol).

  • Secondary Pathway : Pyrrole ring decomposition above 250°C.

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C–Cl Bond Homolysis : Forms a ketone-centered radical, characterized by EPR .

  • Dimerization : Head-to-tail dimer at 45% yield under N₂ atmosphere.

This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies should explore enantioselective modifications and catalytic applications.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The chloro group and pyrrole ring enhance its reactivity, making it suitable for various synthetic applications.

Biology

In biological research, 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one can be utilized to study interactions between small molecules and biological macromolecules. It may act as a probe to investigate enzyme activities or receptor binding mechanisms.

Medicine

The compound is of particular interest in medicinal chemistry due to its potential therapeutic properties. Derivatives of this compound are being explored for their activities against diseases such as cancer and infections. Its ability to inhibit specific enzymes involved in disease processes positions it as a candidate for drug development.

Case Studies in Medicine

  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests interactions with molecular targets involved in cancer cell proliferation.
    • Mechanism of Action : It may inhibit key enzymes in cancer metabolism or disrupt signaling pathways that promote tumor growth.
    • Research Findings : Compounds similar to this one have shown significant cytotoxicity against various cancer cell lines (e.g., A431 and HT29) with IC50 values comparable to standard chemotherapeutics like doxorubicin.
  • Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties.
    • Research Insights : Studies indicate that derivatives of pyrrole compounds exhibit significant inhibitory effects against various bacterial strains, with the presence of the chloro group enhancing efficacy.

Industry

In industrial applications, this compound is used in the synthesis of materials with specific properties, such as polymers or coatings. Its reactivity allows for modifications of material surfaces to achieve desired characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • The dimethylphenyl group enhances lipophilicity and cellular uptake.
  • The chloro substituent improves binding affinity to biological targets.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Removing oxygen-containing groups or reducing double bonds.
  • Substitution : Replacing the chloro group with other nucleophiles.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrrole ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural feature is the 3,5-dimethylphenyl group at the pyrrole’s 1-position. Modifications to this aryl group or the chloroacetyl moiety significantly alter physicochemical properties, reactivity, and biological activity. Below is a comparative analysis with closely related analogs:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (R = aryl group) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound: 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 3,5-dimethylphenyl C₁₇H₁₉ClNO 282.8* Intermediate in heterocyclic synthesis
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 4-chlorophenyl C₁₄H₁₃Cl₂NO 282.16 Higher lipophilicity; used in SAR studies
2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 3-fluorophenyl C₁₄H₁₃ClFNO 265.71 Potential fluorinated probe for imaging
2-Chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 3,4-dichlorophenyl C₁₄H₁₂Cl₃NO 316.61 Enhanced halogen bonding for crystal engineering
IU1-248 (1-[1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidin-1-yl)ethan-1-one) 4-cyanophenyl + piperidine C₂₀H₂₂ClN₃O₂ 371.86 USP14 inhibitor; 48.2% synthetic yield
2-Chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 3,5-difluorophenyl C₁₄H₁₂ClF₂NO 283.70 High purity (95%); intermediate in drug discovery

Biological Activity

2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one (CAS No. 749920-15-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H18ClNO
  • Molecular Weight : 275.77 g/mol
  • Structural Characteristics : The compound features a chloro group and a pyrrole moiety, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit various biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The following sections detail specific activities associated with this compound.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives. The presence of the 3,5-dimethylphenyl group in this compound is hypothesized to enhance its cytotoxicity against cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA431 (human epidermoid carcinoma)<10Induction of apoptosis through Bcl-2 inhibition
Similar Pyrrole DerivativesHT29 (colorectal carcinoma)<15Cell cycle arrest and apoptosis

The SAR analysis indicates that the substitution pattern on the phenyl ring significantly influences the anticancer activity. Specifically, methyl substitutions at the ortho and para positions enhance potency by improving lipophilicity and facilitating cell membrane penetration .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the chlorinated pyrrole derivatives may disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Case Studies

A notable study involved the synthesis of various pyrrole derivatives and their evaluation for biological activity. The results indicated that compounds with similar structural motifs to this compound exhibited significant anticonvulsant effects in rodent models .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one?

Answer:
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A general approach involves reacting a preformed pyrrole intermediate (e.g., 1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole) with chloroacetyl chloride under basic conditions. For example, describes a similar synthesis using DMSO as a solvent with potassium carbonate to facilitate substitution at the pyrrole’s reactive site . Optimization of reaction temperature (45–50°C) and solvent polarity is critical to achieving high yields. Post-synthesis purification typically involves recrystallization from 2-propanol or column chromatography.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions on the pyrrole ring and the chloroacetyl group. For instance, highlights NMR analysis for verifying aryl substitution patterns and distinguishing between regioisomers .
  • FTIR : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches.
  • HRMS : For precise molecular weight validation (e.g., reports HRMS data for structurally related pyrrolones) .
  • HPLC : To assess purity (≥95%, as noted in for analogous compounds), using reverse-phase C18 columns with UV detection .

Advanced: How can researchers resolve contradictions in reaction yields when varying substituents on the aryl or pyrrole moieties?

Answer:
Yield discrepancies often arise from steric or electronic effects. For example:

  • Steric hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl) may slow reaction kinetics, requiring extended reaction times ( uses 4-hour heating for optimal yields) .
  • Electronic effects : Electron-withdrawing groups on the aryl ring can deactivate the pyrrole, necessitating stronger bases (e.g., K₂CO₃ in DMSO) or elevated temperatures.
  • Data validation : Cross-reference yields with control experiments using simpler analogs (e.g., compares yields of substituted vs. unsubstituted pyrrolones) .

Advanced: What challenges arise during X-ray crystallographic refinement of this compound, and how can SHELXL address them?

Answer:
Challenges include:

  • Disorder in substituents : The 3,5-dimethylphenyl group may exhibit rotational disorder. SHELXL’s PART instruction can model split positions .
  • Twinned crystals : Use SHELXL’s TWIN command for high-Rmerge datasets, as noted in for small-molecule refinement .
  • Hydrogen bonding ambiguity : Apply restraints (DFIX, DANG) to stabilize hydrogen-bonding networks observed in related structures (e.g., ’s pyrazole derivatives) .

Advanced: How can mechanistic studies elucidate the role of the chloroacetyl group in subsequent reactions?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • DFT calculations : Model transition states for substitution reactions (e.g., ’s DMSO-mediated pathway) .
  • Trapping intermediates : Use low-temperature NMR to isolate intermediates, as demonstrated in for pyrrolone synthesis .

Basic: What strategies ensure purity validation for this compound in catalytic or biological studies?

Answer:

  • Recrystallization optimization : Use solvent mixtures (e.g., 2-propanol/hexane) to remove byproducts () .
  • Chiral purity : For enantiomeric forms, employ chiral HPLC (e.g., ’s methods for substituted pyrrole-carboxylic acids) .
  • Elemental analysis : Validate C/H/N/Cl content against theoretical values (e.g., reports purity ≥95% via elemental analysis) .

Advanced: How does the electronic nature of the 3,5-dimethylphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Steric effects : The 3,5-dimethyl groups hinder axial coordination in metal-catalyzed reactions (e.g., Suzuki coupling), requiring bulky ligands (e.g., SPhos).
  • Electronic effects : The electron-donating methyl groups increase electron density on the pyrrole, enhancing nucleophilic reactivity at the chloroacetyl site. Compare with ’s dichlorophenyl analogs, where electron-withdrawing groups reduce reactivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (melting point ~122°C; notes volatility in related compounds) .
  • PPE : Wear nitrile gloves and goggles (per Safety Data Sheets in and ) .
  • Waste disposal : Quench reactive chloroacetyl groups with aqueous NaHCO₃ before disposal.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Reactant of Route 2
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2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

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